Cas no 1804953-33-0 (6-Amino-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile)

6-Amino-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile structure
1804953-33-0 structure
商品名:6-Amino-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile
CAS番号:1804953-33-0
MF:C8H6F3N3
メガワット:201.148551464081
CID:4855002

6-Amino-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile 化学的及び物理的性質

名前と識別子

    • 6-Amino-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile
    • インチ: 1S/C8H6F3N3/c9-4-3-6(13)14-5(1-2-12)7(4)8(10)11/h3,8H,1H2,(H2,13,14)
    • InChIKey: LELPKBUIACPGCP-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(N)N=C(CC#N)C=1C(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 237
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 62.7

6-Amino-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029067613-1g
6-Amino-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile
1804953-33-0 97%
1g
$1,564.50 2022-04-01

6-Amino-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile 関連文献

6-Amino-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrileに関する追加情報

Introduction to 6-Amino-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile (CAS No. 1804953-33-0)

6-Amino-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1804953-33-0, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to a class of heterocyclic molecules characterized by the presence of nitrogen atoms within their ring structures, which often endows them with unique electronic and steric properties. The structural features of this compound, particularly the incorporation of fluorine atoms and an amino group, make it a promising candidate for further exploration in medicinal chemistry.

The molecular structure of 6-Amino-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile consists of a pyridine core substituted with an amino group at the 6-position, a difluoromethyl group at the 3-position, and a fluorine atom at the 4-position. Additionally, the 2-position is functionalized with an acetonitrile group. This specific arrangement of substituents imparts distinct chemical reactivity and biological activity, making it a valuable scaffold for designing novel therapeutic agents.

In recent years, there has been a growing interest in fluorinated pyridines due to their ability to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. The presence of multiple fluorine atoms in 6-Amino-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile particularly contributes to its potential as a building block for the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, fluorinated pyridines have been widely explored in the development of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.

One of the most compelling aspects of this compound is its versatility in serving as a precursor for more complex molecules. The amino group at the 6-position allows for further derivatization through amide bond formation, while the acetonitrile moiety can undergo nucleophilic substitution reactions. These reactivities make 6-Amino-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile an attractive intermediate for constructing novel scaffolds with tailored biological activities.

Recent studies have highlighted the importance of fluorinated pyridines in the development of antiviral and antibacterial agents. The electron-withdrawing nature of fluorine atoms can modulate the electronic properties of the molecule, influencing its interactions with biological targets. For example, research has demonstrated that fluorinated pyridines can improve the binding affinity of drug candidates to enzymes and receptors by enhancing hydrophobic interactions and reducing conformational flexibility.

The difluoromethyl group in 6-Amino-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile is particularly noteworthy due to its ability to increase metabolic stability by resisting oxidative degradation. This property is highly desirable in drug design, as it can extend the half-life of a drug within the body and reduce the need for frequent dosing. Additionally, the presence of multiple fluorine atoms can influence pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME), making it a critical factor in optimizing drug candidates.

In addition to its pharmaceutical applications, 6-Amino-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile has shown promise in agrochemical research. Fluorinated heterocycles are known for their efficacy in crop protection agents due to their ability to interact strongly with biological targets in pests and weeds while maintaining low toxicity to non-target organisms. The structural features of this compound make it a potential candidate for developing novel herbicides or insecticides that offer improved performance over existing formulations.

The synthesis of 6-Amino-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on pre-functionalized pyridine precursors followed by protection-deprotection strategies to install the desired substituents at specific positions. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have also been employed to enhance synthetic efficiency and selectivity.

One notable aspect of working with this compound is its reactivity towards various chemical transformations that allow for further functionalization. For instance, palladium-catalyzed coupling reactions can be used to introduce additional aryl or heteroaryl groups onto the pyridine ring, expanding its utility as a building block for more complex molecules. Additionally, copper-mediated reactions have been explored for installing alkyl or acyl groups at different positions within the molecule.

The spectroscopic properties of 6-Amino-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile are also worthy of mention. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct chemical shifts corresponding to the various functional groups present in the molecule, providing valuable information about its structure and purity. Infrared (IR) spectroscopy confirms the presence of characteristic absorptions associated with amide bonds, nitriles, and aromatic rings. Mass spectrometry (MS) further validates its molecular weight and fragmentation patterns consistent with its proposed structure.

In conclusion,6-Amino-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile (CAS No. 1804953-33-0) represents a versatile and promising scaffold for pharmaceutical and agrochemical applications. Its unique structural features, including multiple fluorine atoms and an amino group, make it an attractive intermediate for designing novel bioactive molecules with enhanced metabolic stability and binding affinity. Ongoing research continues to explore its potential in various therapeutic areas, underscoring its significance as a valuable chemical entity in modern drug discovery efforts.

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